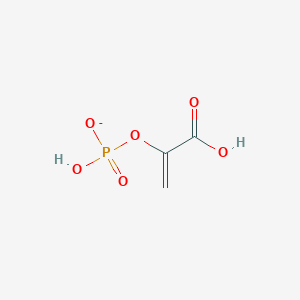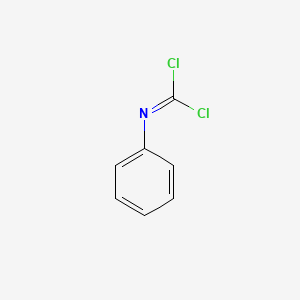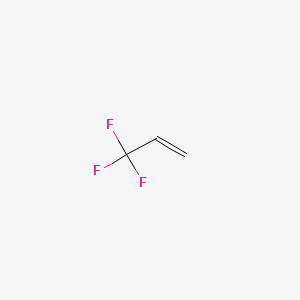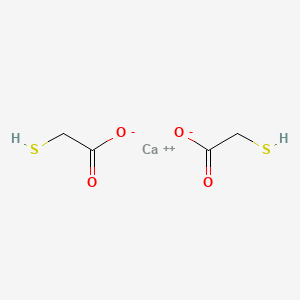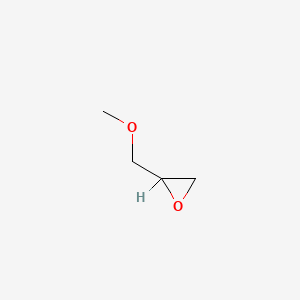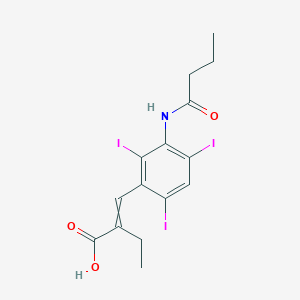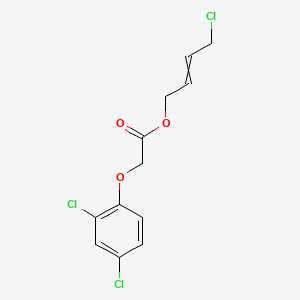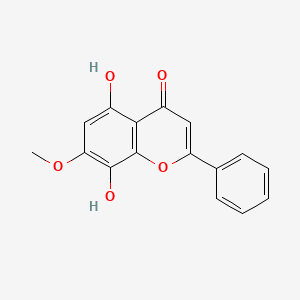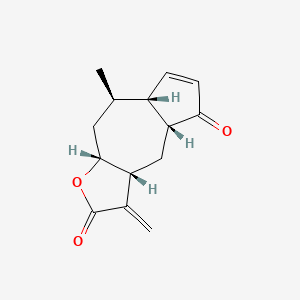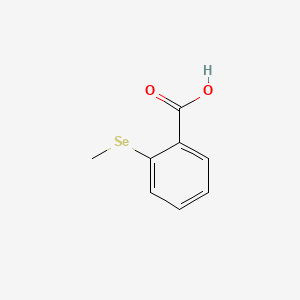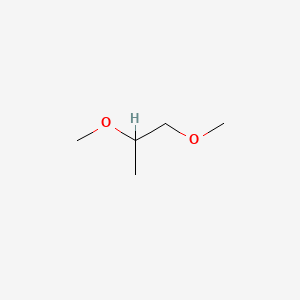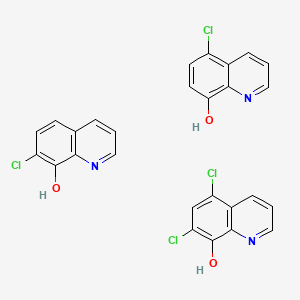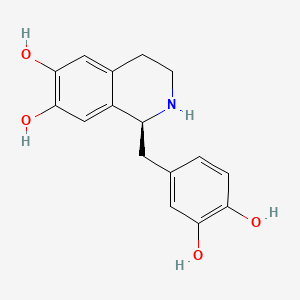
(S)-Norlaudanosoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-norlaudanosoline is a norlaudanosoline. It is an enantiomer of a (R)-norlaudanosoline.
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Yeast
(S)-Norlaudanosoline is involved in the biosynthesis of certain alkaloids in yeast. Li and Smolke (2016) demonstrated the engineering of yeast to produce noscapine, a potential anticancer drug, from norlaudanosoline. They achieved this by reconstituting a 14-step biosynthetic pathway from norlaudanosoline in yeast, using 16 plant enzymes. This method enabled the production of noscapine and related pathway intermediates, advancing drug discovery in this field (Li & Smolke, 2016).
Enzyme Characterization
The enzyme dynamics involved in alkaloid biosynthesis using (S)-Norlaudanosoline have been studied. Chang, Hagel, and Facchini (2015) focused on O-methyltransferases in the medicinal plant Glaucium flavum, using norlaudanosoline as a substrate. Their work contributes to understanding the enzymatic processes in alkaloid biosynthesis (Chang, Hagel, & Facchini, 2015).
Neuroblastoma Cell Research
(S)-Norlaudanosoline's role in endogenous morphine synthesis in human neuroblastoma cells was explored by Boettcher et al. (2005). They found that human neuroblastoma cells can synthesize morphine, with (S)-Norlaudanosoline being a key precursor in this process. This discovery is significant for understanding the biosynthesis of morphine in human cells (Boettcher et al., 2005).
Machine Learning in Alkaloid Production
Vavricka et al. (2021) applied machine learning to predict and select plant enzymes that could work with norlaudanosoline in microbial biosynthesis pathways. This innovative approach can enhance the production of benzylisoquinoline alkaloids, demonstrating the potential of machine learning in biotechnological applications (Vavricka et al., 2021).
Metabolic Profiling
Cardoso-Taketa et al. (2008) used metabolic profiling to analyze Galphimia glauca, which involves norlaudanosoline. Their research aimed at understanding the plant's anxiolytic and sedative properties, providing insights into the role of norlaudanosoline in these medicinal effects (Cardoso-Taketa et al., 2008).
Eigenschaften
Produktname |
(S)-Norlaudanosoline |
|---|---|
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
(1S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,12,17-21H,3-5H2/t12-/m0/s1 |
InChI-Schlüssel |
ABXZOXDTHTTZJW-LBPRGKRZSA-N |
Isomerische SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Kanonische SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



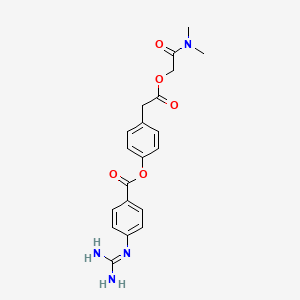
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)
